Cas no 1249205-39-7 (3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide)

3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide
- 1H-Imidazole-1-propanamide, 2-ethyl-α-(methylamino)-
- EN300-1123546
- CS-0292681
- 1249205-39-7
- AKOS011198585
-
- インチ: 1S/C9H16N4O/c1-3-8-12-4-5-13(8)6-7(11-2)9(10)14/h4-5,7,11H,3,6H2,1-2H3,(H2,10,14)
- InChIKey: NVENGUDXZIXVDH-UHFFFAOYSA-N
- SMILES: C(N1C=CN=C1CC)C(NC)C(=O)N
計算された属性
- 精确分子量: 196.13241115g/mol
- 同位素质量: 196.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: -0.7
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 427.4±40.0 °C(Predicted)
- 酸度系数(pKa): 15.87±0.50(Predicted)
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123546-5.0g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1123546-10g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 95% | 10g |
$4545.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363351-50mg |
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 98% | 50mg |
¥26413.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363351-1g |
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 98% | 1g |
¥31421.00 | 2024-08-09 | |
Enamine | EN300-1123546-0.05g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1123546-1.0g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1123546-10.0g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 10g |
$5774.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363351-500mg |
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 98% | 500mg |
¥30157.00 | 2024-08-09 | |
Enamine | EN300-1123546-0.5g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1123546-0.1g |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide |
1249205-39-7 | 95% | 0.1g |
$930.0 | 2023-10-26 |
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamideに関する追加情報
Research Brief on 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide (CAS: 1249205-39-7): Recent Advances and Applications
3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide (CAS: 1249205-39-7) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole and propanamide structure, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical benefits.
Recent research has demonstrated that 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide exhibits high affinity for specific neurotransmitter receptors, particularly those involved in modulating dopaminergic and serotonergic pathways. This suggests its potential utility in treating neurological conditions such as Parkinson's disease, depression, and anxiety disorders. In vitro and in vivo studies have shown that the compound can cross the blood-brain barrier effectively, a critical factor for CNS-targeted therapeutics.
One of the key findings from recent investigations is the compound's role in modulating mitochondrial function. Researchers have observed that 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide can enhance mitochondrial respiration and reduce oxidative stress, which may have implications for neurodegenerative diseases and aging-related conditions. These effects are believed to be mediated through the compound's interaction with specific mitochondrial proteins and signaling pathways.
In addition to its neurological applications, 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide has also been explored for its anti-inflammatory and immunomodulatory properties. Preclinical studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of autoimmune diseases. This dual functionality—targeting both neurological and inflammatory pathways—positions it as a versatile candidate for multifactorial diseases.
The synthesis and optimization of 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of high-purity batches with improved yield and scalability. These developments are crucial for transitioning the compound from laboratory research to clinical trials. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its pharmacological profile while minimizing off-target effects.
Despite these promising findings, challenges remain in the development of 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique mechanism of action and broad therapeutic potential make it a compelling subject for ongoing research.
In conclusion, 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide (CAS: 1249205-39-7) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its multifaceted pharmacological properties, combined with recent advancements in synthesis and optimization, underscore its potential for treating a range of complex diseases. Future studies will be essential to fully elucidate its therapeutic efficacy and safety profile, paving the way for clinical applications.
1249205-39-7 (3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanamide) Related Products
- 2198315-71-6(N-{(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbamoylmethyl}-N-methylprop-2-enamide)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 1805310-04-6(4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine)
- 2138278-29-0(5-(difluoromethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-4-carboxylic acid)
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)




